5-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
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Overview
Description
5-ETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents . This compound features a unique structure combining a tetrahydroquinoline moiety with a thiophene sulfonamide group, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 5-ETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst . The thiophene sulfonamide group is then introduced via a sulfonation reaction, where thiophene is treated with a sulfonyl chloride in the presence of a base . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-ETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-ETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar compounds include other sulfonamides like sulfamethoxazole and sulfanilamide. The presence of the tetrahydroquinoline and thiophene moieties distinguishes it from simpler sulfonamides, potentially offering enhanced biological activity and specificity .
Properties
Molecular Formula |
C18H24N2O4S3 |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
5-ethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C18H24N2O4S3/c1-3-12-26(21,22)20-11-5-6-14-13-15(7-9-17(14)20)19-27(23,24)18-10-8-16(4-2)25-18/h7-10,13,19H,3-6,11-12H2,1-2H3 |
InChI Key |
WVWIHCHUAVMGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)CC |
Origin of Product |
United States |
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